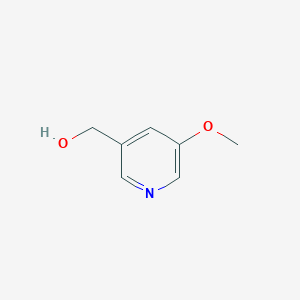

(5-Methoxypyridin-3-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methoxypyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRWRIKWXFAPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670121 | |

| Record name | (5-Methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937202-11-4 | |

| Record name | (5-Methoxypyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methoxypyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Methoxypyridin-3-yl)methanol (CAS 937202-11-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methoxypyridin-3-yl)methanol, with CAS number 937202-11-4, is a substituted pyridyl alcohol that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique electronic and structural features, arising from the interplay of the methoxy group and the hydroxymethyl substituent on the pyridine ring, make it an attractive starting material for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and insights into its applications, with a focus on its role in drug discovery.

Introduction

The pyridine scaffold is a ubiquitous motif in pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. Functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a prime example of a strategically substituted pyridine, offering multiple points for chemical modification. The methoxy group at the 5-position acts as an electron-donating group, influencing the reactivity of the pyridine ring, while the primary alcohol at the 3-position provides a versatile handle for a wide array of chemical transformations. This guide aims to be a comprehensive resource for researchers utilizing this important synthetic intermediate.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally derived, much of the available information is based on computational models.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 937202-11-4 | [1] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Physical Form | Liquid | [2] |

| IUPAC Name | (5-methoxy-3-pyridinyl)methanol | [1] |

| SMILES | COc1cncc(CO)c1 | [2] |

| InChI | 1S/C7H9NO2/c1-10-7-2-6(5-9)3-8-4-7/h2-4,9H,5H2,1H3 | [2] |

| InChIKey | VKRWRIKWXFAPEL-UHFFFAOYSA-N | [2] |

| Computed Boiling Point | 285.1 °C at 760 mmHg | [3] |

| Computed Density | 1.155 g/cm³ | [3] |

| Computed XLogP3-AA | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanistic Insights

The most direct and widely applicable synthetic route to this compound is the reduction of its corresponding aldehyde, 5-methoxynicotinaldehyde. This transformation is a cornerstone of organic synthesis, and several reducing agents can be employed. Sodium borohydride (NaBH₄) is a preferred reagent for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to other complex hydrides.

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup step to yield the primary alcohol.

Experimental Protocol: Sodium Borohydride Reduction of 5-Methoxynicotinaldehyde

This protocol is a self-validating system, designed for high yield and purity.

Diagram 1: Synthesis Workflow

Sources

An In-depth Technical Guide to (5-Methoxypyridin-3-yl)methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(5-Methoxypyridin-3-yl)methanol is a key heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted pyridine core is a common motif in a wide array of biologically active compounds. The presence of both a nucleophilic hydroxyl group and a methoxy-substituted pyridine ring provides a versatile scaffold for the synthesis of more complex molecules. This guide offers an in-depth analysis of the physical and chemical properties of this compound, a detailed, representative synthesis protocol, and an exploration of its potential applications, providing researchers and drug development professionals with a comprehensive resource.

Nomenclature and Structural Characteristics

This compound is systematically named according to IUPAC nomenclature. Its structure features a pyridine ring substituted with a methoxy group at the 5-position and a hydroxymethyl group at the 3-position.

-

IUPAC Name: this compound[]

-

CAS Number: 937202-11-4[]

-

Molecular Formula: C₇H₉NO₂[]

-

Molecular Weight: 139.15 g/mol []

The arrangement of the functional groups on the pyridine ring dictates its electronic properties and reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, while the methoxy group is electron-donating through resonance. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor.

Caption: Molecular structure of this compound.

Physical and Chemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key predicted and experimental properties.

| Property | Value | Source |

| Appearance | Liquid | [2] |

| Boiling Point | 285.1±25.0 °C (Predicted) | [2] |

| Density | 1.155±0.06 g/cm³ (Predicted) | [2] |

| pKa | 13.42±0.10 (Predicted) | [2] |

| Solubility | Soluble in water and most organic solvents. | General knowledge based on structure |

Insight: The predicted high boiling point suggests that this compound has strong intermolecular forces, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions of the pyridine ring. Its solubility in both water and organic solvents is attributed to the presence of the polar hydroxyl group and the organic pyridine backbone.[3]

Spectral Data Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the methyl protons of the methoxy group. The chemical shifts of the pyridine protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring, the methylene carbon, and the methoxy carbon. The chemical shifts will reflect the electronic environment of each carbon atom.

-

FTIR: The infrared spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[4] Aromatic C-H and C=N stretching vibrations from the pyridine ring, as well as C-O stretching bands for the alcohol and ether functionalities, are also expected.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ). Fragmentation patterns will likely involve the loss of the hydroxymethyl group or the methoxy group.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of a corresponding carbonyl compound, such as an ester or a carboxylic acid. The following is a representative, detailed protocol for the synthesis via the reduction of a nicotinate ester.

Reaction Scheme:

Sources

(5-Methoxypyridin-3-yl)methanol: A Technical Primer on its Physicochemical Properties for Drug Discovery Professionals

Introduction

(5-Methoxypyridin-3-yl)methanol is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a pyridine ring scaffold with methoxy and hydroxymethyl functional groups, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the fundamental physicochemical properties of this compound, offering a crucial foundation for researchers and scientists engaged in the design and synthesis of novel chemical entities. Understanding these core characteristics is paramount for its effective utilization in experimental design, from stoichiometric calculations in reaction planning to the interpretation of analytical data and the prediction of its behavior in biological systems.

Core Physicochemical Properties

The molecular formula and molecular weight are fundamental descriptors of a chemical compound, providing the basis for its stoichiometry and quantitative analysis. For this compound, these properties have been well-established and are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO₂ | PubChem[1], Sigma-Aldrich, BOC Sciences[] |

| Molecular Weight | 139.15 g/mol | PubChem[1], Sigma-Aldrich, BOC Sciences[] |

| CAS Number | 937202-11-4 | PubChem[1], Sigma-Aldrich |

The empirical formula, C₇H₉NO₂, delineates the elemental composition of the molecule, indicating the presence of seven carbon atoms, nine hydrogen atoms, one nitrogen atom, and two oxygen atoms.[1] This information is indispensable for calculating reaction yields and for the interpretation of data from techniques such as mass spectrometry and elemental analysis. The molecular weight of 139.15 g/mol is a direct consequence of this elemental composition and is a critical parameter for the preparation of solutions of known concentrations and for the determination of molar equivalents in chemical reactions.[1][]

Molecular Structure and Functional Group Analysis

The arrangement of atoms and functional groups within a molecule dictates its chemical reactivity and its potential for intermolecular interactions. The structure of this compound features a central pyridine ring, which is an aromatic heterocycle. This ring system is substituted at the 3-position with a hydroxymethyl group (-CH₂OH) and at the 5-position with a methoxy group (-OCH₃).

Caption: Molecular structure of this compound.

The hydroxymethyl group provides a primary alcohol functionality, which can participate in a variety of chemical transformations, including oxidation to an aldehyde or carboxylic acid, and esterification or etherification reactions. This group also serves as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its potential interactions with biological targets. The methoxy group, on the other hand, is a relatively stable ether linkage that can act as a hydrogen bond acceptor. Its presence can modulate the electronic properties of the pyridine ring and influence the overall lipophilicity of the molecule.

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a novel compound is typically confirmed using mass spectrometry. The following is a generalized protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for acidification of the mobile phase)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solution, prepare a dilute sample for injection by diluting it 1:100 with a 50:50 mixture of methanol and water.

-

To facilitate ionization, add 0.1% formic acid to the final sample solution.

-

-

Instrumentation Setup:

-

Set up the mass spectrometer in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

The expected m/z for the protonated molecule is 139.15 + 1.007 = 140.157.

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

-

Data Acquisition and Analysis:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

The observed m/z value should be within the acceptable error range of the calculated exact mass.

-

Conclusion

The molecular formula (C₇H₉NO₂) and molecular weight (139.15 g/mol ) of this compound are foundational data points for its application in research and development. These properties, coupled with an understanding of its molecular structure, provide the necessary information for its accurate handling, reaction planning, and the interpretation of experimental results. This guide serves as a technical resource for scientists, providing the core information required to confidently incorporate this compound into their synthetic and medicinal chemistry programs.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Methoxypyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methoxypyridin-3-yl)methanol is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its structural features—a pyridine ring, a methoxy group, and a primary alcohol—offer multiple points for synthetic modification. Accurate structural elucidation is paramount for its use in complex molecular design, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and the resulting spectral features. We will delve into predicted spectral data, the rationale behind signal assignments, a field-proven experimental protocol for data acquisition, and the application of advanced NMR techniques for unambiguous characterization.

Molecular Structure and Predicted NMR-Active Nuclei

The foundational step in spectral interpretation is a thorough analysis of the molecule's structure to predict the number and type of signals.

dot

References

An In-depth Technical Guide to the Solubility of (5-Methoxypyridin-3-yl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Methoxypyridin-3-yl)methanol, a key intermediate in pharmaceutical and agrochemical research. For professionals in drug development and chemical synthesis, understanding the solubility of this compound in various organic solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in making informed decisions regarding solvent selection and solubility determination. While specific quantitative solubility data for this compound is not widely published, this guide establishes a framework for predicting and experimentally verifying its solubility profile.

Introduction: The Critical Role of Solubility in Chemical R&D

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental physicochemical property that dictates its behavior in various chemical processes.[1] From reaction kinetics in a stirred-tank reactor to the bioavailability of a final drug product, solubility is a critical parameter that must be thoroughly characterized.[2] An understanding of a compound's solubility in different organic solvents enables scientists to:

-

Select appropriate solvents for synthesis, purification, and crystallization.

-

Optimize reaction conditions to ensure all reactants are in the appropriate phase.

-

Develop robust formulations for drug delivery with desired dissolution profiles.

-

Design efficient extraction and separation processes .

-

Predict and mitigate potential precipitation issues during manufacturing and storage.

This guide will delve into the structural features of this compound and how they influence its interactions with a range of organic solvents.

Physicochemical Profile of this compound

To predict the solubility of this compound, we must first examine its molecular structure and key physicochemical properties.

Molecular Structure:

This compound

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | PubChem[3] |

| Molecular Weight | 139.15 g/mol | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| LogP (calculated) | -0.1 | PubChem[3] |

| Form | Liquid | Sigma-Aldrich |

The structure reveals several key features that govern its solubility:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and contributes to the molecule's polarity. Pyridine itself is miscible with a wide range of polar and nonpolar solvents.[4][5][6]

-

Hydroxymethyl Group (-CH₂OH): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its affinity for protic solvents.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group acts as a hydrogen bond acceptor, further enhancing polarity.

-

Calculated LogP: A LogP of -0.1 indicates that the compound is relatively hydrophilic, suggesting a preference for more polar solvents.[3]

Based on these features, this compound can be classified as a polar molecule with the capacity for significant hydrogen bonding.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction. This principle states that a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

Impact of Solvent Polarity

Organic solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol, isopropanol) have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[7] Given the presence of the hydroxymethyl group, this compound is expected to exhibit high solubility in these solvents.

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack O-H or N-H bonds, making them primarily hydrogen bond acceptors. The pyridine nitrogen and methoxy oxygen of the target molecule can interact favorably with these solvents.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, cyclohexane) have low dielectric constants and lack significant dipoles. The overall polarity of this compound suggests it will have limited solubility in strongly nonpolar solvents.

The following diagram illustrates the logical flow for selecting a solvent based on polarity.

Caption: Predicted solubility based on solvent class.

Solvent Polarity Index

A more quantitative approach involves using a polarity index, which ranks solvents based on their relative polarity.

| Solvent | Polarity Index (P') | Expected Solubility |

| Water | 10.2 | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High |

| N,N-Dimethylformamide (DMF) | 6.4 | High |

| Acetonitrile | 5.8 | High |

| Methanol | 5.1 | High |

| Acetone | 5.1 | High |

| Ethanol | 5.2 | High |

| Pyridine | 5.3 | High |

| Isopropanol | 3.9 | Good |

| Tetrahydrofuran (THF) | 4.0 | Good |

| Dichloromethane | 3.1 | Moderate |

| Ethyl Acetate | 4.4 | Moderate |

| Toluene | 2.4 | Low |

| Hexane | 0.1 | Very Low |

| Data sourced from various polarity charts.[8][9] |

Experimental Protocols for Solubility Determination

Theoretical predictions must be validated through empirical testing.[10] The following are standard, reliable protocols for determining the solubility of a compound like this compound in organic solvents.

Gravimetric Method (Thermodynamic Solubility)

This method determines the equilibrium solubility by creating a saturated solution and measuring the mass of the dissolved solute. It is considered the gold standard for thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker can be used.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 15,000 rpm) for 30 minutes to pellet the excess solid.[10]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely using a rotary evaporator, vacuum oven, or a gentle stream of nitrogen.

-

Mass Determination: Once the solvent is removed, re-weigh the container. The difference in mass corresponds to the amount of dissolved solute.

-

Calculation: Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant withdrawn (mL))

The following diagram outlines the gravimetric workflow.

Caption: Workflow for the gravimetric solubility method.

UV/Vis Spectrophotometry Method

This method is faster than the gravimetric approach but requires the solute to have a chromophore and is dependent on the accuracy of a calibration curve.

Protocol:

-

Calibration Curve Construction:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Create a series of standard solutions through serial dilution of the stock solution.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot absorbance versus concentration to generate a linear calibration curve.

-

-

Saturated Solution Preparation: Prepare a saturated solution and separate the solid as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Analysis:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the sample with a known volume of the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[11]

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, a thorough understanding of its physicochemical properties allows for strong predictive power. Its polar nature, coupled with significant hydrogen bonding capabilities, suggests high solubility in polar protic and aprotic solvents, and limited solubility in nonpolar solvents. This guide provides the theoretical foundation and the practical, validated experimental protocols necessary for researchers to accurately determine the solubility of this compound in any organic solvent of interest. This empirical data is invaluable for the seamless progression of research and development in the pharmaceutical and chemical industries.

References

- Solubility of Things. Pyridine.

- University of Rochester, Department of Chemistry. Solvents and Polarity.

- Unknown. Polarity of Solvents.

- PubChem. This compound.

- Sigma-Aldrich. This compound AldrichCPR.

- Benchchem.

- Hoye, T.R. Properties of Common Organic Solvents. Chem 2312H, University of Minnesota.

- Burdick & Jackson. Polarity Index.

- PubChem. (3-(5-Methoxypyridin-3-yl)-5-methylphenyl)methanol.

- NCBI Bookshelf. Pyridine - Some Industrial Chemicals.

- chemeurope.com. Pyridine.

- National Institutes of Health (NIH). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Achmem. This compound.

- Sigma-Aldrich. (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR.

- Organometallics. Solvent-Miscibility-and-Polarity-Chart.pdf.

- Orion Cientific. This compound , Package: 1g , Laibo Chem.

- BOC Sciences. CAS 937202-11-4 this compound.

- ACS Publications.

- PubMed.

- ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.

- Sigma-Aldrich.

- ChemicalBook. This compound CAS#: 937202-11-4.

- ChemicalBook. This compound | 937202-11-4.

- Sigma-Aldrich. This compound AldrichCPR 937202-11-4.

- BLD Pharm. 937202-11-4|this compound.

- NU Research Portal. Solubility Properties of Methanol in Inorganic Solvents.

- BLDpharm. 1355224-12-2|(6-Methoxy-5-methylpyridin-3-yl)methanol.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pyridine [chemeurope.com]

- 7. research.nu.edu.kz [research.nu.edu.kz]

- 8. Polarity Index [macro.lsu.edu]

- 9. organometallics.it [organometallics.it]

- 10. Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. achmem.com [achmem.com]

(5-Methoxypyridin-3-yl)methanol: A Technical Guide for Advanced Research

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(5-Methoxypyridin-3-yl)methanol is a key heterocyclic building block increasingly recognized for its utility in medicinal chemistry and organic synthesis. Its unique electronic properties, arising from the interplay between the electron-withdrawing pyridine ring and the electron-donating methoxy group, make it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on providing actionable insights for researchers in the field.

Chemical Structure and Properties

This compound possesses a pyridine ring substituted at the 5-position with a methoxy group and at the 3-position with a hydroxymethyl group. This substitution pattern is crucial for its chemical reactivity and biological activity.

SMILES Notation: COC1=CN=CC(=C1)CO

Molecular Formula: C7H9NO2[1]

Molecular Weight: 139.15 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes, purification procedures, and formulation strategies.

| Property | Value | Source |

| Appearance | Liquid | |

| Molecular Weight | 139.15 g/mol | [1] |

| XLogP3-AA | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 139.063329 g/mol | PubChem |

| Topological Polar Surface Area | 42.4 Ų | PubChem |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 5-methoxynicotinic acid. This procedure involves an initial esterification followed by a selective reduction of the ester functionality.

Experimental Protocol: Synthesis via Reduction of Methyl 5-Methoxynicotinate

This protocol details a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Esterification of 5-Methoxynicotinic Acid

-

Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction. The use of a catalytic amount of strong acid, like sulfuric acid, efficiently promotes the Fischer esterification.

-

Procedure:

-

To a solution of 5-methoxynicotinic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-methoxynicotinate.

-

Step 2: Reduction of Methyl 5-Methoxynicotinate

-

Rationale: Sodium borohydride in the presence of methanol is a mild and selective reducing agent for esters, providing a high yield of the corresponding alcohol while being safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.[2]

-

Procedure:

-

Dissolve methyl 5-methoxynicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add sodium borohydride (2.0-3.0 eq) portion-wise to the solution at 0 °C.

-

Slowly add methanol (5.0-10.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the ester is fully consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Synthesis of this compound.

Spectroscopic Data

¹H NMR (predicted):

-

The aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (δ 7.0-8.5 ppm).

-

The methylene protons of the hydroxymethyl group (-CH₂OH) would likely resonate as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

-

The methoxy protons (-OCH₃) will appear as a sharp singlet in the upfield region, typically around δ 3.8-4.0 ppm.

-

The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR (predicted):

-

The carbon atoms of the pyridine ring will have signals in the aromatic region (δ 110-160 ppm).

-

The carbon of the hydroxymethyl group (-CH₂OH) is expected around δ 60-65 ppm.

-

The methoxy carbon (-OCH₃) will resonate in the upfield region, typically around δ 55-60 ppm.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the realm of kinase inhibitors. The pyridine scaffold is a common feature in many approved drugs, and the specific substitution pattern of this molecule allows for strategic modifications to optimize pharmacological properties.[3]

Role as a Building Block for Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The structure of this compound provides a foundation for the synthesis of potent and selective kinase inhibitors.

The hydroxymethyl group can be readily converted into other functional groups, such as halides or amines, allowing for its incorporation into larger, more complex molecules through various coupling reactions. The methoxy group can influence the molecule's conformation and metabolic stability, which are key parameters in drug design.

While a specific marketed drug directly synthesized from this compound is not prominently documented, its structural motifs are present in numerous kinase inhibitors currently under investigation. For instance, substituted pyridines are core components of inhibitors targeting kinases such as p38 MAPK and mTOR.[4][5]

Caption: Role in Kinase Inhibitor Synthesis.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its straightforward synthesis and the strategic placement of its functional groups provide a robust platform for the development of novel therapeutics, especially kinase inhibitors. This guide has provided a detailed overview of its structure, properties, synthesis, and applications to aid researchers in leveraging this important chemical intermediate in their drug discovery and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5329-5341.

-

UPCommons. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of L-Valine to L-Valinol. Retrieved from [Link]

- National Center for Biotechnology Information. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922-46933.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- RSC Medicinal Chemistry. (2023). Discovery of novel 3,6-disubstituted imidazo[1,2-b]pyridazines as potent transforming growth factor-β activated kinase 1 (TAK1) inhibitors for the treatment of multiple myeloma. RSC Medicinal Chemistry, 14(12), 2465-2475.

-

PubChem. (n.d.). (3-(5-Methoxypyridin-3-yl)-5-methylphenyl)methanol. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Retrieved from [Link]

-

PubChem. (n.d.). (3-Ethoxy-5-(5-methoxypyridin-3-yl)phenyl)methanol. Retrieved from [Link]

- PubMed. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952.

Sources

- 1. This compound | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. (3-Ethoxy-5-(5-methoxypyridin-3-yl)phenyl)methanol | C15H17NO3 | CID 177746552 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity Screening of (5-Methoxypyridin-3-yl)methanol

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in numerous FDA-approved therapeutics. However, the biological profile of many simple, functionalized pyridine derivatives remains uncharacterized. This guide addresses (5-Methoxypyridin-3-yl)methanol, a compound of interest due to its structural motifs that suggest potential interactions with key physiological targets. In the absence of existing pharmacological data, a structured, hypothesis-driven screening strategy is essential to unlock its therapeutic potential. This document provides a comprehensive, in-depth framework for the systematic biological evaluation of this compound, designed for researchers in drug discovery and development. We will detail a multi-pronged screening cascade, beginning with foundational cytotoxicity assessments and branching into parallel investigations of central nervous system (CNS) targets and antiproliferative effects. Each proposed assay is supported by a rationale rooted in structural analysis and field-proven methodologies, complete with detailed protocols, data interpretation guidelines, and a clear roadmap from initial hit identification to subsequent lead development.

Introduction: De-Orphaning a Privileged Scaffold

This compound (PubChem CID: 45361739) is a readily available chemical building block featuring a pyridine ring substituted with methoxy and hydroxymethyl groups.[1][] While the pyridine core is a well-established "privileged structure" known to bind a wide array of biological targets, the specific activity of this particular substitution pattern is not documented in publicly available literature.[3][4]

The objective of this guide is to propose a logical, efficient, and robust screening workflow to elucidate the compound's biological activity. Our strategy is bifurcated, reflecting the primary therapeutic areas suggested by the molecule's structure:

-

Hypothesis-Driven CNS Screening: The pyridine ring is a bioisostere of a phenyl ring, and its nitrogen atom can act as a hydrogen bond acceptor. These features are common in ligands for CNS receptors, such as GABA receptors and nicotinic acetylcholine receptors (nAChRs), as well as enzymes like phosphodiesterase 4 (PDE4).[5][6][7]

-

Phenotypic Anticancer Screening: A vast number of pyridine-containing compounds have demonstrated significant antiproliferative and cytotoxic activity against various cancer cell lines, making this a high-priority area for investigation.[8][9][10]

This guide will follow the critical path of early-stage drug discovery, beginning with essential safety and profiling assays before moving to more complex biological interrogations.

Foundational Assessment: Establishing a Bioactivity Baseline

Before investigating specific biological targets, it is imperative to determine the intrinsic cytotoxicity of this compound. This foundational step is not merely a safety check; it defines the concentration window for all subsequent in vitro assays, ensuring that observed effects are due to specific molecular interactions rather than non-specific toxicity.

Rationale for Initial Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT salt to purple formazan crystals.[12] The concentration at which the compound reduces cell viability by 50% (IC50) is a critical parameter. A low IC50 (<1 µM) might suggest potent anticancer activity, whereas a high IC50 (>50 µM) indicates a favorable therapeutic window for non-cytotoxic applications.

Protocol 1: General Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a representative non-cancerous cell line (e.g., HEK293 or NIH/3T3).

Methodology:

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, down to ~0.1 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile phosphate-buffered saline) to each well.[13] Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.

-

Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability). Plot the normalized viability versus the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Table 1: Sample Data Structure for Cytotoxicity Results

| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability (Normalized) |

|---|---|---|---|

| 100 | 0.152 | 0.015 | 10.1 |

| 50 | 0.345 | 0.021 | 23.0 |

| 25 | 0.788 | 0.045 | 52.5 |

| 12.5 | 1.250 | 0.060 | 83.3 |

| 6.25 | 1.450 | 0.071 | 96.7 |

| 0 (Vehicle) | 1.500 | 0.080 | 100.0 |

| Calculated IC50 | | | ~24 µM |

Screening Cascade for Central Nervous System Activity

Based on the foundational cytotoxicity data, a series of hypothesis-driven assays can be performed at non-toxic concentrations to probe for CNS-relevant bioactivity.

Caption: Schematic of the GABAA receptor with key allosteric binding sites.

Protocol 2: GABAA Receptor Radioligand Binding Assay

Objective: To assess the ability of this compound to displace [³H]muscimol from the GABAA receptor in rat brain membranes.

Methodology: (Adapted from established protocols) [6][14]

-

Membrane Preparation: Prepare synaptic membranes from whole rat brains according to standard neurochemical procedures.

-

Assay Setup: In a 96-well plate, combine rat brain membranes (50-100 µg protein), a fixed concentration of [³H]muscimol (e.g., 2-4 nM), and the test compound across a range of concentrations (e.g., 10 nM to 100 µM) in a Tris-HCl buffer.

-

Controls:

-

Total Binding: Membranes + [³H]muscimol + vehicle.

-

Non-specific Binding: Membranes + [³H]muscimol + a saturating concentration of unlabeled GABA (e.g., 100 µM).

-

-

Incubation: Incubate the plate for 30-60 minutes at 4°C to reach equilibrium.

-

Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the percent inhibition of specific binding caused by the test compound at each concentration and calculate the IC50 or Ki value.

Hypothesis B: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels involved in cognitive function, attention, and addiction. [7]They are important targets for Alzheimer's disease, schizophrenia, and smoking cessation. [15]Modulators can be positive (PAMs) or negative (NAMs), enhancing or reducing the receptor's response to acetylcholine, respectively. [16]A functional, cell-based calcium flux assay is ideal for detecting allosteric modulators.

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor.

Protocol 3: nAChR Calcium Flux Functional Assay

Objective: To determine if this compound modulates the activity of human α4β2 nAChRs expressed in a stable cell line.

Methodology:

-

Cell Culture: Use a cell line (e.g., SH-EP1 or HEK293) stably expressing the human α4β2 nAChR subtype.

-

Dye Loading: Plate cells in a 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Addition: Add this compound at various concentrations and incubate for a short period (15-30 minutes).

-

Agonist Stimulation & Data Acquisition: Place the plate in a fluorescence imaging plate reader (FLIPR). Simultaneously add a sub-maximal (EC20) concentration of an nAChR agonist (e.g., acetylcholine or nicotine) and measure the change in fluorescence intensity over time.

-

Analysis:

-

Agonist activity: Test the compound alone to see if it directly activates the receptor.

-

Potentiation (PAM activity): Look for an increase in the agonist-induced calcium signal in the presence of the compound.

-

Inhibition (NAM/Antagonist activity): Look for a decrease in the agonist-induced calcium signal.

-

-

Data Reporting: Report results as percent activation or inhibition relative to the agonist response alone. Calculate EC50 (for agonists/PAMs) or IC50 (for antagonists/NAMs).

Hypothesis C: Inhibition of Phosphodiesterase 4 (PDE4)

PDE4 is an enzyme that degrades the second messenger cyclic AMP (cAMP), playing a key role in inflammation and neuronal processes. PDE4 inhibitors have therapeutic applications in COPD, asthma, and depression. [17][18]Modern biochemical assays, such as fluorescence polarization (FP), offer a high-throughput method to screen for inhibitors.

Caption: The central role of PDE4 in the cAMP signaling cascade.

Protocol 4: PDE4B Fluorescence Polarization (FP) Inhibition Assay

Objective: To measure the direct inhibitory effect of this compound on recombinant human PDE4B enzyme activity.

Methodology: (Based on commercial assay kits) [19]

-

Assay Principle: The assay uses a fluorescently labeled cAMP tracer (cAMP-FAM). When PDE4 hydrolyzes the tracer, it is converted to AMP-FAM, which is then bound by a specific binding agent, causing a large increase in fluorescence polarization. Inhibitors prevent this conversion, resulting in a low polarization signal.

-

Reagent Preparation: Prepare assay buffer, recombinant human PDE4B enzyme, cAMP-FAM substrate, and the binding agent.

-

Assay Procedure (384-well format):

-

Add test compound dilutions to the assay plate.

-

Add the PDE4B enzyme solution to all wells (except "no enzyme" controls).

-

Initiate the reaction by adding the cAMP-FAM substrate.

-

Incubate at room temperature for 60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding the binding agent.

-

-

Data Acquisition: Read the fluorescence polarization on a compatible microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no enzyme) controls. Determine the IC50 value from the dose-response curve.

Table 2: Hit Criteria and Progression for CNS Assays

| Assay | Primary Hit Criterion | Confirmation Steps |

|---|---|---|

| GABAA Binding | >50% displacement at 10 µM | Full IC50 curve, screen against other receptor subtypes for selectivity. |

| nAChR Functional | Signal > 3σ from baseline (agonist) or >50% modulation (PAM/NAM) at 10 µM | Full EC50/IC50 curve, test against different nAChR subtypes (e.g., α7). |

| PDE4 Inhibition | IC50 < 10 µM | Re-test with fresh compound, test in a cell-based cAMP assay. [5]|

Phenotypic Screening for Antiproliferative Activity

Parallel to the CNS-focused screening, a phenotypic screen against a panel of human cancer cell lines is a high-value strategy, given the prevalence of pyridine derivatives as anticancer agents.

Caption: A tiered approach for discovering and validating anticancer activity.

Protocol 5: Multi-Cell Line Antiproliferative Screen

Objective: To evaluate the growth inhibitory effects of this compound across a diverse panel of human cancer cell lines.

Methodology:

-

Cell Line Panel Selection: Select a panel of cell lines representing different cancer types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], SKOV3 [ovarian], U87 [glioblastoma]). [3][10]2. Assay Execution: Perform the MTT assay as described in Protocol 1 for each cell line in the panel. Initially, a single high concentration (e.g., 10 or 30 µM) can be used for a primary screen.

-

Dose-Response Analysis: For any cell line showing significant growth inhibition (>50%) in the primary screen, perform a full dose-response experiment to determine the GI50 (concentration causing 50% growth inhibition).

-

Data Analysis & Visualization: Present the GI50 values in a table. A heatmap can be used to visualize the compound's activity profile across the cell line panel, highlighting potential selectivity.

Table 3: Sample Data Structure for Antiproliferative Screen

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| MCF-7 | Breast | 5.2 |

| A549 | Lung | > 50 |

| HCT116 | Colon | 8.1 |

| SKOV3 | Ovarian | 2.7 |

| U87 | Glioblastoma | > 50 |

The Path Forward: From Hit to Lead

Identifying a "hit" in any of the primary screens is the beginning of a much longer journey. The crucial Hit-to-Lead (H2L) phase aims to transform a promising initial finding into a viable lead compound with improved properties. [20][21]

Caption: The iterative process of advancing a hit to a preclinical candidate.

The H2L process involves several key stages: [22][23]1. Hit Confirmation: Re-test the original compound from a freshly sourced or synthesized batch to ensure the activity is real and reproducible. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of structural analogs of this compound to understand which parts of the molecule are essential for its activity. 3. Lead Optimization: Further modify the chemical structure to improve potency, selectivity against off-targets, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. 4. In Vivo Validation: Once a lead compound with suitable properties is identified, its efficacy must be tested in relevant animal models of the disease (e.g., xenograft models for cancer or behavioral models for CNS disorders). [24][25]

Conclusion

This technical guide presents a structured and scientifically grounded strategy for the comprehensive biological screening of this compound. By employing a parallel approach that investigates both rational, hypothesis-driven CNS targets and a broader phenotypic screen for antiproliferative effects, researchers can efficiently and systematically uncover the compound's therapeutic potential. The detailed protocols and decision-making frameworks provided herein serve as a robust starting point for any research group aiming to translate this simple chemical entity from an unknown molecule into a validated hit and, potentially, a future therapeutic lead.

References

-

Wikipedia. (n.d.). Hit to lead. Retrieved January 6, 2026, from [Link]

-

Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Retrieved January 6, 2026, from [Link]

-

Scantox. (n.d.). In Vivo Animal Models. Retrieved January 6, 2026, from [Link]

-

Lead Research. (2025, May 21). What is the hit to lead process in drug discovery?. Retrieved January 6, 2026, from [Link]

-

Singh, S. K., et al. (2007). A reporter gene assay for screening of PDE4 subtype selective inhibitors. Biochemical and Biophysical Research Communications, 356(1), 51-56. Retrieved January 6, 2026, from [Link]

-

Frontiers Media. (n.d.). In Vivo investigations on Neurological Disorders: from traditional approaches to forefront technologies. Retrieved January 6, 2026, from [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology. Retrieved January 6, 2026, from [Link]

-

Avanzato, D., et al. (2023). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience, 17. Retrieved January 6, 2026, from [Link]

-

Oncodesign Services. (n.d.). Hit-to-Lead process | Drug Discovery. Retrieved January 6, 2026, from [Link]

-

Universiteit Leiden. (n.d.). Hit and Lead Optimization. Retrieved January 6, 2026, from [Link]

-

University of North Carolina. (n.d.). GABA - PDSP. Retrieved January 6, 2026, from [Link]

-

Rihel, J., et al. (2010). Zebrafish: An in vivo model for the study of neurological diseases. Journal of visualized experiments : JoVE, (39), 1777. Retrieved January 6, 2026, from [Link]

-

Kulkarni, A. R., et al. (2011). Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening. ACS Chemical Neuroscience, 2(10), 573-582. Retrieved January 6, 2026, from [Link]

-

InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved January 6, 2026, from [Link]

-

Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. Neuropharmacology, 139, 222-233. Retrieved January 6, 2026, from [Link]

-

Vipergen. (n.d.). Drug Discovery Workflow - What is it?. Retrieved January 6, 2026, from [Link]

-

BPS Bioscience. (n.d.). PDE4B1 Assay Kit. Retrieved January 6, 2026, from [Link]

-

Wang, P., et al. (2010). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Current chemical genomics, 4, 71-8. Retrieved January 6, 2026, from [Link]

-

Rauwald, H. W., et al. (2015). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta medica, 81(12-13), 1103-10. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Experimental workflow for the drug screening used in the study. Retrieved January 6, 2026, from [Link]

-

G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Combinations screening workflow overview from experimental design to data interpretation. Retrieved January 6, 2026, from [Link]

-

BPS Bioscience. (n.d.). PDE4D2 TR-FRET Assay Kit. Retrieved January 6, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 6, 2026, from [Link]

-

Quantum Zeitgeist. (2024, April 9). Berkeley Lab's Breakthrough: Automated Workflow Accelerates Drug Discovery And Synthetic Chemistry. Retrieved January 6, 2026, from [Link]

-

G. F. S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 21(15), 5415. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (n.d.). MTT assay. Retrieved January 6, 2026, from [Link]

-

Otava Chemicals. (n.d.). nAChR Targeted Library. Retrieved January 6, 2026, from [Link]

-

Eurofins Discovery. (n.d.). GABAA (Non-Selective) Rat Ion Channel [3H] Flunitrazepam Binding Agonist Radioligand LeadHunter Assay. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2023, May 24). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Retrieved January 6, 2026, from [Link]

-

El-Naggar, A. M., et al. (2020). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 25(21), 5057. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). (3-(5-Methoxypyridin-3-yl)-5-methylphenyl)methanol. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved January 6, 2026, from [Link]

-

El-Gohary, N. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS omega, 8(49), 46849-46865. Retrieved January 6, 2026, from [Link]

-

Chen, Y., et al. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 14. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). (3-Ethoxy-5-(5-methoxypyridin-3-yl)phenyl)methanol. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A reporter gene assay for screening of PDE4 subtype selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel α4β2 Neuronal Nicotinic Receptor Modulators through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. info.gbiosciences.com [info.gbiosciences.com]

- 13. broadpharm.com [broadpharm.com]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. lifechemicals.com [lifechemicals.com]

- 16. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Hit to lead - Wikipedia [en.wikipedia.org]

- 21. What is the hit to lead process in drug discovery? [synapse.patsnap.com]

- 22. excelra.com [excelra.com]

- 23. Hit and Lead Optimization - Leiden University [universiteitleiden.nl]

- 24. scantox.com [scantox.com]

- 25. Zebrafish: An in vivo model for the study of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of the Methoxy-Substituted Pyridine Scaffold

An In-Depth Technical Guide to (5-Methoxypyridin-3-yl)methanol as a Heterocyclic Building Block

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone of rational drug design. This compound emerges as a particularly valuable building block, offering a trifecta of functional handles: the nucleophilic hydroxymethyl group, the basic pyridine nitrogen, and a methoxy-activated aromatic system. This guide provides an in-depth exploration of its properties, synthesis, and strategic application in constructing complex molecular architectures.

This molecule is not merely a linker; the specific arrangement of the methoxy and hydroxymethyl groups at the 3- and 5-positions of the pyridine ring imparts distinct reactivity and conformational properties. The electron-donating methoxy group subtly modulates the electronic character of the ring, influencing its reactivity in cross-coupling reactions and its interaction with biological targets. This guide will delve into the practical aspects of utilizing this building block, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Physicochemical and Safety Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][] |

| CAS Number | 937202-11-4 | [1][][3] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

| Appearance | Solid (typical) | |

| InChIKey | VKRWRIKWXFAPEL-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(CO)=CN=C1 | [1] |

Safety and Handling: this compound is classified as harmful if swallowed.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), are required.

Synthesis of the Building Block: A Proposed Route

While numerous suppliers offer this compound, understanding its synthesis is crucial for cost-benefit analysis and potential in-house production. A common and reliable method for preparing such pyridyl methanols is the reduction of the corresponding carboxylic acid or ester. A plausible and efficient synthetic route starting from 5-methoxynicotinic acid is outlined below. This approach is analogous to established procedures for similar pyridine derivatives, such as the synthesis of 2-Bromo-5-hydroxymethylpyridine from 6-bromonicotinic acid.[5]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 5-Methoxynicotinic Acid

Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for safety and efficiency.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxynicotinic acid (1.0 eq) and suspend it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition of Reducing Agent: Add a 1.0 M solution of borane-THF complex (BH₃•THF) (approx. 3.0 eq) dropwise to the stirred suspension. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Causality Insight: Borane is a highly effective and relatively selective reagent for the reduction of carboxylic acids to alcohols. Its use in a THF complex improves handling and solubility. The reaction is performed at 0°C initially to moderate the rate, and then allowed to warm to room temperature to ensure the reaction proceeds to completion.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-5 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Quenching: Re-cool the mixture to 0°C and slowly add saturated aqueous potassium carbonate (K₂CO₃) solution to quench the excess borane. This must be done carefully due to vigorous gas evolution.

-

Causality Insight: The basic aqueous quench hydrolyzes the borate-ester intermediate and neutralizes any acidic byproducts, facilitating the isolation of the neutral alcohol product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Core Applications in Cross-Coupling Chemistry

The true power of this compound lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions. While the hydroxymethyl group can be used for ester or ether formation, the pyridine core is prime for C-C and C-N bond formation, typically by first converting it to a halo-pyridine. The following sections detail its application in two of the most powerful reactions in modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of synthetic chemistry, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide.[6][7] A brominated version of our building block, such as 3-bromo-5-(hydroxymethyl)pyridine, is an ideal substrate for this transformation.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Setup: In a reaction vessel, combine (5-bromopyridin-3-yl)methanol (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand like XPhos.

-

Causality Insight: The choice of catalyst and ligand is critical. For electron-rich pyridines, bulky, electron-rich phosphine ligands (like XPhos) can accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation, leading to higher yields.[7] The base is essential for activating the organoboron species to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[6]

-

-

Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or toluene/water. The presence of water is often crucial for the solubility of the base and for facilitating the catalytic cycle.[8]

-

Reaction: Heat the mixture under an inert atmosphere to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify via column chromatography to obtain the desired biaryl product, (5-(hydroxymethyl)pyridin-3-yl)benzene.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of amines.[9] This reaction is indispensable in pharmaceutical chemistry, where the arylamine motif is prevalent. Again, a halogenated precursor like (5-bromopyridin-3-yl)methanol is the required starting material.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

-

Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with a palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).

-

Causality Insight: The Buchwald-Hartwig reaction is highly sensitive to the choice of base and ligand.[10] Strong, sterically hindered bases are required to deprotonate the amine-palladium complex without competing as nucleophiles. The development of bulky, electron-rich phosphine ligands by the Buchwald group was a critical breakthrough, as they promote both the oxidative addition and the final reductive elimination step.[10][11]

-

-

Reagents: Add (5-bromopyridin-3-yl)methanol (1.0 eq) and piperazine (1.1-1.3 eq).

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat to 80-110°C. Monitor the reaction's progress.

-

Workup and Purification: After cooling, quench the reaction with water or saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an appropriate organic solvent. The basic product can be purified by silica gel chromatography, often with a modifier like triethylamine in the eluent to prevent streaking.

Conclusion: A Versatile Synthon for Innovation

This compound and its halogenated precursors are more than just simple reagents; they are strategic building blocks that open a gateway to a vast chemical space. Their utility in robust and scalable reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes them indispensable tools for researchers in drug development and materials science. By understanding the underlying principles of their reactivity and the causal factors in their application, scientists can fully leverage the potential of this versatile pyridine scaffold to construct novel molecules with tailored functions and properties.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (3-(5-Methoxypyridin-3-yl)-5-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

PrepChem.com. Synthesis of 2-Bromo-5-hydroxymethylpyridine. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

PubChem. (3-(5-Methoxypyridin-3-yl)-2-methylphenyl)methanol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. [Link]

-

Sunway Pharm Ltd. 5-bromo-3-hydroxymethylpyridine. [Link]

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

PubMed. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]

-

PubChem. (3-Ethoxy-5-(5-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]

-

MDPI. Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]

-

PMC - NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

Sources

- 1. This compound | C7H9NO2 | CID 45361739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 937202-11-4 [chemicalbook.com]

- 4. (5-Chloro-2-methoxypyridin-3-yl)methanol AldrichCPR 351410-46-3 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. research.rug.nl [research.rug.nl]

The Discovery of Novel (5-Methoxypyridin-3-yl)methanol Derivatives: A Technical Guide for Drug Development Professionals

Foreword: The Strategic Imperative for Novel Kinase Inhibitors